N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride
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Overview
Description
N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylaminoethyl group, a dimethylbenzo[d]thiazolyl group, and a nitrothiophene carboxamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the 4,5-dimethylbenzo[d]thiazole intermediate, which is then reacted with 2-(dimethylamino)ethylamine to form the corresponding amine derivative. This intermediate is further reacted with 5-nitrothiophene-2-carboxylic acid chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods are employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a fluorescent probe or a bioactive molecule is investigated. Its structural features make it suitable for studying interactions with biological macromolecules.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices. Its electronic properties make it valuable for applications in electronics and optoelectronics.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide
- N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide sulfate
- N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide phosphate
Uniqueness
The hydrochloride salt form of the compound offers improved solubility and stability compared to its free base or other salt forms. This makes it more suitable for certain applications, particularly in biological and medicinal research.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S2.ClH/c1-11-5-6-13-16(12(11)2)19-18(27-13)21(10-9-20(3)4)17(23)14-7-8-15(26-14)22(24)25;/h5-8H,9-10H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJWYPGESUPYMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(S3)[N+](=O)[O-])C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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